L-Sorbitol

Catalog No.
S543602
CAS No.
6706-59-8
M.F
C6H14O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Sorbitol

CAS Number

6706-59-8

Product Name

L-Sorbitol

IUPAC Name

(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1

InChI Key

FBPFZTCFMRRESA-FSIIMWSLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Sorbitol, L-; L-Glucitol;

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O

The exact mass of the compound L-Glucitol is 182.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of glucitol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Sorbitol is the rare L-enantiomer of the common sugar alcohol, D-Sorbitol (D-glucitol). As a hexahydric alcohol, it shares baseline physical properties with other polyols, such as high water solubility, humectant capabilities, and a non-reducing nature, making it a stable excipient and bulk chemical. However, its primary procurement driver is not these general characteristics but its specific stereochemistry. Unlike the abundant and inexpensive D-Sorbitol, L-Sorbitol's value lies in applications where chirality dictates biological interaction, metabolic fate, or its utility as a precursor in stereospecific chemical synthesis.

Direct substitution of L-Sorbitol with its common isomer, D-Sorbitol, or other polyols like mannitol, will lead to process failure in stereospecific applications. Biological systems, particularly enzymes and metabolic pathways, are highly chiral and differentiate between the two enantiomers. For example, many microorganisms that readily metabolize D-Sorbitol cannot utilize the L-enantiomer, a critical distinction for selective fermentation or use as a non-metabolizable control. In asymmetric synthesis, L-Sorbitol serves as a specific chiral building block; using D-Sorbitol would yield the opposite, and incorrect, enantiomer of the target molecule. Therefore, procurement of L-Sorbitol is required for any application where precise stereochemical control is essential for the desired outcome.

Process-Critical Substrate for Stereospecific Bioconversion to L-Sorbose

In the industrial production of Vitamin C (L-ascorbic acid), a key step is the biotransformation of a sorbitol isomer to a sorbose isomer. Critically, this process is stereospecific. Bacteria such as *Gluconobacter oxydans* utilize membrane-bound D-sorbitol dehydrogenases to oxidize D-Sorbitol specifically to L-Sorbose, often with near-quantitative yields. Conversely, L-Sorbitol would not be a substrate for this specific transformation, while other enzymatic pathways can convert L-Sorbitol to other products not useful in this context. Using D-Sorbitol is the established pathway for large-scale L-Sorbose production. The selection between L- and D-Sorbitol is therefore entirely dependent on the target product and the specific enzymatic process employed.

Evidence DimensionBioconversion Product
Target Compound DataNot a substrate for the primary industrial D-sorbitol dehydrogenase used for L-Sorbose production.
Comparator Or BaselineD-Sorbitol: Oxidized by *Gluconobacter oxydans* to L-Sorbose with yields approaching 100%.
Quantified DifferenceQualitative difference in substrate suitability for a major industrial bioprocess.
ConditionsFermentation/bioconversion using *Gluconobacter oxydans* for L-Sorbose production.

This dictates the choice of precursor for one of the most significant industrial fermentation processes globally; selecting the wrong enantiomer results in complete process failure.

Metabolic Inertness: Non-Fermentable by Most E. coli Strains

The ability to metabolize sorbitol is a key differential test in microbiology. While approximately 93% of *Escherichia coli* strains can ferment D-Sorbitol, the pathogenic O157:H7 serotype typically cannot, a trait used for its identification. The metabolic pathways, involving a specific phosphotransferase system and sorbitol-6-phosphate dehydrogenase, are specific to the D-enantiomer. L-Sorbitol is not a substrate for this pathway and is therefore metabolically inert to these organisms. This makes L-Sorbitol a suitable non-metabolizable control in metabolic studies or a carbon source for highly selective culture media where the metabolism of D-Sorbitol must be excluded.

Evidence DimensionFermentability by common *E. coli* strains
Target Compound DataNot metabolized by the D-sorbitol-specific phosphotransferase system (PTS).
Comparator Or BaselineD-Sorbitol: Readily fermented by most *E. coli* strains via the D-sorbitol (gut/srl) operon.
Quantified DifferenceQualitative difference (Metabolized vs. Not Metabolized) in a standard microbiological context.
ConditionsBacterial culture (*E. coli*) in a defined medium with the compound as a potential carbon source.

For designing selective microbiological media or as a negative control in metabolic research, the non-interchangeability of L- and D-Sorbitol is an absolute requirement.

Required Chiral Precursor for the Asymmetric Synthesis of L-Sugars

L-Sorbitol is a valuable starting material in the chiral pool for the asymmetric synthesis of rare L-sugars, such as L-glucose and L-gulose. These syntheses rely on the defined stereochemistry of the precursor to establish the stereocenters of the final product. For example, a published synthesis of L-glucose proceeds via the conversion of a D-glucose derivative to an intermediate which is then reduced to afford L-gluconic acid and subsequently L-glucose, a pathway that leverages the specific chirality originating from L-Sorbitol's family of isomers. Using the common D-Sorbitol as a precursor in these reaction schemes would result in the synthesis of the common D-sugars, defeating the purpose of the synthesis.

Evidence DimensionSynthetic Product Chirality
Target Compound DataServes as a chiral precursor for the synthesis of rare L-sugars (e.g., L-glucose).
Comparator Or BaselineD-Sorbitol: Serves as a precursor for common D-sugars (e.g., D-glucose, D-fructose).
Quantified DifferenceProduces the opposite, desired enantiomer in a multi-step chemical synthesis.
ConditionsMulti-step organic synthesis pathways designed for producing enantiomerically pure carbohydrates.

For chemists performing asymmetric synthesis of rare L-sugars, L-Sorbitol is a necessary, non-substitutable chiral building block to achieve the correct final product.

Chiral Precursor in the Synthesis of L-Glucose and Other Rare L-Sugars

L-Sorbitol is the appropriate choice as a starting material in multi-step organic syntheses aimed at producing non-natural L-sugars. Its defined stereochemistry is essential for building the chiral architecture of target molecules like L-glucose, which has potential as a non-caloric sweetener. Using D-Sorbitol would yield the natural, metabolizable D-glucose.

Negative Control or Inert Component in Microbiological and Metabolic Assays

In studies involving organisms that metabolize D-Sorbitol, such as most *E. coli* strains, L-Sorbitol serves as an ideal negative control or a non-metabolizable bulk excipient. Its stereochemistry prevents it from entering the D-sorbitol metabolic pathway, ensuring that observed effects are not due to its catabolism.

Development of Selective Bacteriological Growth Media

To formulate a growth medium that differentiates or selects for microorganisms based on their ability to metabolize specific polyols, L-Sorbitol can be used as a carbon source that only a select few organisms might utilize, while excluding the vast majority that catabolize D-Sorbitol. This is the inverse of sorbitol-MacConkey agar, which uses D-sorbitol to differentiate *E. coli* O157:H7 from other strains.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

182.07903816 Da

Monoisotopic Mass

182.07903816 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01Q0586BG1

Other CAS

6706-59-8

Wikipedia

L-sorbitol

Dates

Last modified: 08-15-2023
1: Yuan J, Chen Z, Guo Z, Li D, Zhang F, Shen J, Zhang Y, Wang S, Zhuang Z. PbsB Regulates Morphogenesis, Aflatoxin B1 Biosynthesis, and Pathogenicity of Aspergillus flavus. Front Cell Infect Microbiol. 2018 May 17;8:162. doi: 10.3389/fcimb.2018.00162. eCollection 2018. PubMed PMID: 29868518; PubMed Central PMCID: PMC5966551.
2: Azadi S, Sadjady SK, Mortazavi SA, Naghdi N, Mahboubi A, Solaimanian R. Bioprocess and downstream optimization of recombinant human growth hormone in Pichia pastoris. Res Pharm Sci. 2018 Jun;13(3):222-238. doi: 10.4103/1735-5362.228953. PubMed PMID: 29853932; PubMed Central PMCID: PMC5921403.
3: Ambros S, Hofer F, Kulozik U. Protective effect of sugars on storage stability of microwave freeze-dried and freeze-dried Lactobacillus paracasei F19. J Appl Microbiol. 2018 May 31. doi: 10.1111/jam.13935. [Epub ahead of print] PubMed PMID: 29851297.
4: Hwang SH, Wang Z, Guillen Quispe YN, Lim SS, Yu JM. Evaluation of Aldose Reductase, Protein Glycation, and Antioxidant Inhibitory Activities of Bioactive Flavonoids in Matricaria recutita L. and Their Structure-Activity Relationship. J Diabetes Res. 2018 Apr 10;2018:3276162. doi: 10.1155/2018/3276162. eCollection 2018. PubMed PMID: 29850602; PubMed Central PMCID: PMC5914092.
5: Wang P, Bi S, Wei W, Qiu Z, Xia D, Shen X, Zhao Q. Downregulation of aldose reductase is responsible for developmental abnormalities of the silkworm purple quail-like mutant (q-l(p)). Gene. 2018 Jul 30;665:96-104. doi: 10.1016/j.gene.2018.05.010. Epub 2018 May 3. PubMed PMID: 29730425.
6: Ke X, Wang NN, Yu PH, Lu YH, Hu ZC, Zheng YG. Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans. 3 Biotech. 2018 May;8(5):231. doi: 10.1007/s13205-018-1251-x. Epub 2018 Apr 28. PubMed PMID: 29719773; PubMed Central PMCID: PMC5924656.
7: Kante RK, Vemula S, Mallu MR, Ronda SR. Efficient and Easily Scalable Protein Folding Strong Anion Exchange Chromatography (PF-SAX) for Renaturation and Simultaneous Purification of Recombinant Human Asparaginase (rhASP) from E.coli. Biotechnol Prog. 2018 Apr 30. doi: 10.1002/btpr.2649. [Epub ahead of print] PubMed PMID: 29708643.
8: Beer B, Pick A, Döring M, Lommes P, Sieber V. Substrate scope of a dehydrogenase from Sphingomonas species A1 and its potential application in the synthesis of rare sugars and sugar derivatives. Microb Biotechnol. 2018 Apr 26. doi: 10.1111/1751-7915.13272. [Epub ahead of print] PubMed PMID: 29697194.
9: Kumar N, Pandey R, Prabhu AA, Venkata Dasu V. Genetic and substrate-level modulation of Bacillus subtilis physiology for enhanced extracellular human interferon gamma production. Prep Biochem Biotechnol. 2018 May 28;48(5):391-401. doi: 10.1080/10826068.2018.1446157. PubMed PMID: 29688129.
10: Chin T, Okuda Y, Ikeuchi M. Sorbitol production and optimization of photosynthetic supply in the cyanobacterium Synechocystis PCC 6803. J Biotechnol. 2018 Jun 20;276-277:25-33. doi: 10.1016/j.jbiotec.2018.04.004. Epub 2018 Apr 21. PubMed PMID: 29684388.
11: Mukherjee K, Narindoshvili T, Raushel FM. Discovery of a Kojibiose Phosphorylase in Escherichia coli K-12. Biochemistry. 2018 May 15;57(19):2857-2867. doi: 10.1021/acs.biochem.8b00392. Epub 2018 Apr 30. PubMed PMID: 29684280; PubMed Central PMCID: PMC5953851.
12: Akter S, Shin MK. Pseudaeromonas paramecii sp. nov., isolated from the ciliate Paramecium caudatum and emendation of the genus Pseudaeromonas. Int J Syst Evol Microbiol. 2018 Apr 17. doi: 10.1099/ijsem.0.002746. [Epub ahead of print] PubMed PMID: 29664361.
13: Mazri MA, Meziani R, Belkoura I, Mokhless B, Nour S. A combined pathway of organogenesis and somatic embryogenesis for an efficient large-scale propagation in date palm (Phoenix dactylifera L.) cv. Mejhoul. 3 Biotech. 2018 Apr;8(4):215. doi: 10.1007/s13205-018-1235-x. Epub 2018 Apr 9. PubMed PMID: 29651380; PubMed Central PMCID: PMC5891445.
14: Bocchini M, D'Amato R, Ciancaleoni S, Fontanella MC, Palmerini CA, Beone GM, Onofri A, Negri V, Marconi G, Albertini E, Businelli D. Soil Selenium (Se) Biofortification Changes the Physiological, Biochemical and Epigenetic Responses to Water Stress in Zea mays L. by Inducing a Higher Drought Tolerance. Front Plant Sci. 2018 Mar 27;9:389. doi: 10.3389/fpls.2018.00389. eCollection 2018. PubMed PMID: 29636765; PubMed Central PMCID: PMC5880925.
15: Gheribi R, Puchot L, Verge P, Jaoued-Grayaa N, Mezni M, Habibi Y, Khwaldia K. Development of plasticized edible films from Opuntia ficus-indica mucilage: A comparative study of various polyol plasticizers. Carbohydr Polym. 2018 Jun 15;190:204-211. doi: 10.1016/j.carbpol.2018.02.085. Epub 2018 Feb 27. PubMed PMID: 29628239.
16: Azadi S, Mahboubi A, Naghdi N, Solaimanian R, Mortazavi SA. Evaluation of Sorbitol-Methanol Co-Feeding Strategy on Production of Recombinant Human Growth Hormone in Pichia Pastoris. Iran J Pharm Res. 2017 Fall;16(4):1555-1564. PubMed PMID: 29552064; PubMed Central PMCID: PMC5843317.
17: Gauer JS, Tumova S, Lippiat JD, Kerimi A, Williamson G. Differential patterns of inhibition of the sugar transporters GLUT2, GLUT5 and GLUT7 by flavonoids. Biochem Pharmacol. 2018 Jun;152:11-20. doi: 10.1016/j.bcp.2018.03.011. Epub 2018 Mar 14. PubMed PMID: 29548810.
18: Malkawi AK, Alzoubi KH, Jacob M, Matic G, Ali A, Al Faraj A, Almuhanna F, Dasouki M, Abdel Rahman AM. Metabolomics Based Profiling of Dexamethasone Side Effects in Rats. Front Pharmacol. 2018 Feb 16;9:46. doi: 10.3389/fphar.2018.00046. eCollection 2018. PubMed PMID: 29503615; PubMed Central PMCID: PMC5820529.
19: Yakushi T, Terada Y, Ozaki S, Kataoka N, Akakabe Y, Adachi O, Matsutani M, Matsushita K. Aldopentoses as new substrates for the membrane-bound, pyrroloquinoline quinone-dependent glycerol (polyol) dehydrogenase of Gluconobacter sp. Appl Microbiol Biotechnol. 2018 Apr;102(7):3159-3171. doi: 10.1007/s00253-018-8848-1. Epub 2018 Feb 21. PubMed PMID: 29468297.
20: Jiao L, Zhou Q, Su Z, Xu L, Yan Y. High-level extracellular production of Rhizopus oryzae lipase in Pichia pastoris via a strategy combining optimization of gene-copy number with co-expression of ERAD-related proteins. Protein Expr Purif. 2018 Jul;147:1-12. doi: 10.1016/j.pep.2018.02.005. Epub 2018 Feb 13. PubMed PMID: 29452270.

Explore Compound Types